4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
4-(Cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyrrole core with a cyclopropylmethyl substituent at the N4 position and a carboxylic acid group at C5. This compound belongs to the thienopyrrole class, known for their diverse pharmacological applications, including carbonic anhydrase inhibition and D-amino acid oxidase (DAO) inhibition . DAO inhibitors are critical in modulating D-serine levels, which play roles in neuropathic pain and schizophrenia treatment . The cyclopropylmethyl group enhances lipophilicity and binding affinity compared to simpler analogs, making it a promising candidate for central nervous system (CNS)-targeted therapies.
Properties
IUPAC Name |
4-(cyclopropylmethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKJSPWOIHDBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C2C(=O)O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the cyclopropylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyrrole ring. Subsequent functionalization steps introduce the carboxylic acid group and the cyclopropylmethyl substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized thieno[3,2-b]pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(Cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has shown potential as a lead compound in drug discovery due to its unique structural characteristics. It is being investigated for its therapeutic properties in various diseases:
- Anticancer Activity : Initial studies suggest that derivatives of thieno[3,2-b]pyrrole compounds can inhibit cancer cell proliferation. For instance, compounds synthesized from methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate have demonstrated promising activity against specific cancer cell lines .
- Antiviral Properties : Research indicates that certain thieno[3,2-b]pyrrole derivatives exhibit inhibitory effects against alphaviruses, highlighting their potential as antiviral agents .
Biological Studies
The compound's ability to interact with biological systems makes it a candidate for studying various biochemical pathways:
- NLRP3 Inhibition : Recent findings have identified novel chemotypes derived from thieno[3,2-b]pyrroles as inhibitors of the NLRP3 inflammasome, which plays a critical role in inflammatory diseases .
- Mechanism of Action : The mechanism by which these compounds exert their effects involves binding to specific receptors or enzymes, modulating biological processes relevant to inflammation and cancer .
Materials Science
In materials science, the compound can be utilized for developing new materials with specific properties:
- Polymer Chemistry : The unique structure allows it to serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.
- Catalysis : Its reactivity makes it a suitable candidate for catalyzing various organic reactions, potentially leading to more efficient synthetic methodologies.
- Inhibition of Cancer Cell Growth : A study published in Life Science Alliance reported the synthesis of thieno[3,2-b]pyrrole derivatives that effectively inhibited the growth of cancer cells in vitro. The structure-activity relationship (SAR) analysis indicated that modifications at the cyclopropylmethyl position significantly enhanced anticancer activity .
- Antiviral Activity Against Alphaviruses : Research highlighted in ResearchGate demonstrated that trisubstituted thieno[3,2-b]pyrrole carboxamides showed potent inhibitory effects against alphaviruses. The study emphasized the importance of structural modifications in enhancing antiviral efficacy .
Mechanism of Action
The mechanism of action of 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on DAO Inhibition: The cyclopropylmethyl group in the target compound increases steric bulk and hydrophobicity, enhancing DAO binding affinity compared to TPC (unsubstituted parent compound) . In vivo studies demonstrate its superior efficacy in reducing neuropathic pain by 40–50% when co-administered with D-serine . In contrast, methyl or bromo substituents at non-N4 positions (e.g., 2-methyl or 3-bromo analogs) shift biological activity toward non-CNS targets, such as antigiardial effects or intermediate roles in synthesis .
Ring System Modifications: Replacing the thiophene ring with furan (as in 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid) reduces electron density due to oxygen’s electronegativity, lowering carbonic anhydrase inhibition potency compared to thienopyrrole derivatives .
Biological Activity
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a compound belonging to the thieno[3,2-b]pyrrole family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁N₁O₂S
- Molecular Weight : 183.25 g/mol
- CAS Number : 39793-31-2
The compound features a thieno[3,2-b]pyrrole core substituted with a cyclopropylmethyl group and a carboxylic acid functional group, which may contribute to its biological properties.
Antiviral Activity
Research indicates that derivatives of thieno[3,2-b]pyrrole, including this compound, exhibit antiviral properties. A study highlighted the synthesis of trisubstituted thieno[3,2-b]pyrroles that demonstrated potent inhibition against alphaviruses. The structure-activity relationship (SAR) revealed that modifications at specific positions significantly influenced antiviral efficacy .
NLRP3 Inhibition
Recent findings suggest that this compound acts as an NLRP3 (NOD-like receptor family pyrin domain containing 3) inhibitor. NLRP3 is involved in inflammatory responses, and inhibitors can potentially mitigate conditions such as gout and other inflammatory diseases. The synthesized compounds NIC-12 and NIC-11 derived from thieno[3,2-b]pyrrole showed promising results in inhibiting NLRP3 activity .
Analgesic Activity
The analgesic properties of pyrrole derivatives have been explored through bioconjugates involving 4H-thieno[3,2-b]pyrrole-5-carboxylic acid. These studies utilized the Randall-Selitto test to evaluate pain relief efficacy. Results indicated that while free pyrrole acids exhibited strong analgesic effects, their stability was compromised. The incorporation of peptide structures enhanced hydrolytic stability while maintaining significant analgesic activity .
Case Study 1: Antiviral Efficacy
A study conducted on various thieno[3,2-b]pyrrole derivatives demonstrated that specific substitutions on the pyrrole ring enhanced antiviral potency against chikungunya virus. Compounds were evaluated for their ability to inhibit viral replication in cell cultures, with promising results observed for those containing the cyclopropylmethyl substitution .
Case Study 2: Inflammation and Pain Management
In a comparative study assessing the anti-inflammatory and analgesic effects of hybrid molecules containing thieno[3,2-b]pyrrole moieties, it was found that these compounds significantly reduced pain-related behaviors in murine models of inflammation. The study emphasized the dual role of these compounds in pain modulation and inflammation reduction .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid?
- Methodological Answer : The compound is synthesized via alkylation of the parent scaffold (e.g., methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate) using sodium hydride (NaH) in dimethylformamide (DMF) as a base, followed by reaction with cyclopropylmethyl halides. Purification typically involves silica gel column chromatography with ethyl acetate/hexane gradients . For carboxylate activation, thionyl chloride (SOCl₂) in toluene is used to generate acyl chlorides, enabling further derivatization into amides or esters .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm). Stability under storage conditions (e.g., -80°C) is monitored using liquid chromatography-mass spectrometry (LC-MS) to detect degradation products .
Q. What are the primary pharmacological applications of this compound in preclinical research?
- Methodological Answer : The compound acts as a potent inhibitor of D-amino acid oxidase (DAO), enhancing synaptic D-serine levels, which modulates NMDA receptor activity. It is used in neurochemical studies to investigate schizophrenia, cognitive deficits, and neurodegenerative disorders. Behavioral assays (e.g., prepulse inhibition) in CD1 mice are standard for evaluating efficacy .
Advanced Research Questions
Q. How do structural modifications at the 4-position of the thienopyrrole scaffold influence DAO inhibitory activity?
- Methodological Answer : Substituents like cyclopropylmethyl improve metabolic stability and blood-brain barrier penetration compared to bulkier groups (e.g., benzyl). Structure-activity relationship (SAR) studies involve synthesizing analogs via alkylation/arylation and testing inhibitory potency (IC₅₀) in recombinant human DAO assays. Computational docking (e.g., AutoDock Vina) identifies key interactions with DAO’s flavin adenine dinucleotide (FAD) binding site .
Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?
- Methodological Answer :
- Dosing : Oral administration (e.g., 30 mg/kg D-serine co-administered with the compound) in CD1 mice.
- Sampling : Plasma collected via cardiac puncture at 0.5, 1, 2, 3, and 6 hours post-dose.
- Analysis : LC-MS quantifies plasma concentrations, with calibration curves validated for linearity (R² > 0.99) and precision (%CV < 15%). Stability is assessed under freeze-thaw cycles .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of DAO inhibitors?
- Methodological Answer : Discrepancies may arise from differences in bioavailability, protein binding, or off-target effects. Strategies include:
- Pharmacokinetic Profiling : Measuring brain-to-plasma ratios and half-life (t₁/₂) to optimize dosing regimens.
- Biomarker Validation : Correlating DAO activity (via plasma D-serine levels) with behavioral outcomes.
- Comparative Studies : Testing analogs with varied logP values to balance permeability and solubility .
Q. What are the challenges in assessing enzyme inhibition kinetics for this compound?
- Methodological Answer : DAO’s FAD-dependent mechanism requires careful control of reaction conditions (pH 8.3, 37°C). Inhibition assays use purified DAO and D-alanine as a substrate, monitoring H₂O₂ production via horseradish peroxidase-coupled fluorescence. Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
